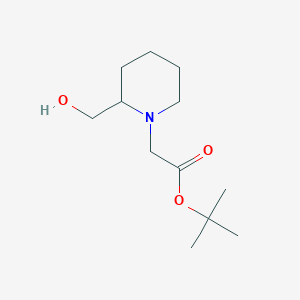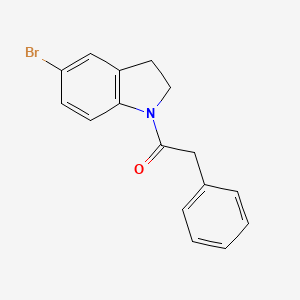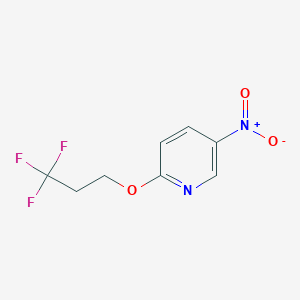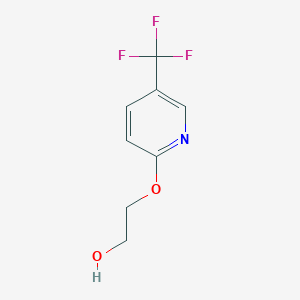
2-(2-(ヒドロキシメチル)ピペリジン-1-イル)酢酸tert-ブチル
概要
説明
“Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” is a chemical compound with the CAS Number: 791642-61-0. Its molecular weight is 229.32 and its IUPAC name is tert-butyl [2- (hydroxymethyl)-1-piperidinyl]acetate . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The InChI code for “Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” is 1S/C12H23NO3/c1-12(2,3)16-11(15)8-13-7-5-4-6-10(13)9-14/h10,14H,4-9H2,1-3H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at a temperature between 2-8°C .科学的研究の応用
抗菌剤
ピペラジンの誘導体(上記のものなど)は、さまざまな細菌株に対する抗菌活性をスクリーニングされています。それらは、抗菌特性で知られているアミドやスルホンアミドなどの新規有機化合物を合成する際の中間体として役立ちます .
有機合成
ピペリジンの誘導体は、有機合成における貴重な中間体です。それらは、潜在的な生物活性を持つものを含む、幅広い有機化合物を生成するために使用されます。特にtert-ブチル基は、合成プロセスの後半で除去できる保護基となりえます .
生物活性研究
この化合物の構造は、生物学的に活性なピペリジンの合成に関与する可能性を示唆しています。研究者は、さまざまな生物活性についてテストできる化合物を生成するための適切な基質を探しています .
化学的特性評価
このような化合物は、構造や特性を決定するためのX線回折研究やその他の分析方法を含む化学的特性評価研究の対象でもあります .
材料科学
検索結果には直接言及されていませんが、ピペリジンの誘導体は、特に新しいポリマーの開発や化学反応における触媒として、材料科学研究で使用される場合があります。
BenchChem Springer Link MDPI
Safety and Hazards
The safety information for “Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
特性
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)8-13-7-5-4-6-10(13)9-14/h10,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPAFSWHBIHSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)







